molecular formula C8H11BrClNO2S B1531597 Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride CAS No. 2059932-66-8

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride

Cat. No. B1531597
CAS RN: 2059932-66-8
M. Wt: 300.6 g/mol
InChI Key: GMIVUJBZBDVPKW-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride is a compound that can serve as an intermediate in the synthesis of various organic molecules. The preparation of related compounds through Grignard reactions, starting from 2-bromothiophene, has been demonstrated with yields up to 55.3%. This methodology can be incorporated into undergraduate organic chemistry courses to enhance students' interest and skills in scientific research (W. Min, 2015).

Applications in Organic Synthesis

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride may also be involved in the synthesis of heterocyclic compounds. An efficient large-scale synthesis approach for related heterocyclic acetates has been developed, highlighting the potential for rapid access to a variety of heterocyclic analogues, which are crucial in pharmaceutical and material sciences (R. Morgentin et al., 2009).

Non-Linear Optical Properties

The compound's structural analogs have been synthesized and explored for their non-linear optical properties. The incorporation of various functional moieties under specific conditions has been successful, leading to the synthesis of compounds with potential applications in materials science (Komal Rizwan et al., 2021).

Antipathogenic Activity

Research into thiourea derivatives, structurally related to methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride, has demonstrated significant antipathogenic activity, particularly against bacterial strains capable of forming biofilms. This suggests potential applications in developing novel antimicrobial agents (Carmen Limban et al., 2011).

properties

IUPAC Name

methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c1-10-7(8(11)12-2)5-3-4-6(9)13-5;/h3-4,7,10H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIVUJBZBDVPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(S1)Br)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-bromothiophen-2-yl)-2-(methylamino)acetate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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